molecular formula C17H27BN2O2 B6342209 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester CAS No. 1350748-06-9

2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester

Cat. No.: B6342209
CAS No.: 1350748-06-9
M. Wt: 302.2 g/mol
InChI Key: FAESJERPRDJGHV-UHFFFAOYSA-N
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Description

Product Overview 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester (CAS Number: 1350748-06-9) is an organoboron compound supplied as a lyophilized powder with a molecular formula of C 17 H 27 BN 2 O 2 and a typical purity of ≥95% . This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Research Applications and Value As an aryl boronic ester, this compound serves as a critical synthetic intermediate and building block in modern organic synthesis and medicinal chemistry research. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the efficient formation of carbon-carbon bonds . This reaction is indispensable for constructing complex biaryl architectures and conjugated systems, which are core structures in many functional materials and pharmacologically active molecules. The pinacol ester group enhances the stability and handling characteristics of the boronic acid functionality, while the 2-methylpiperidin-1-yl substituent on the pyridine ring introduces steric and electronic modulation, making this a valuable scaffold for generating structural diversity in chemical libraries. Handling and Storage To ensure product integrity, the shelf life is dependent on proper storage conditions and the inherent stability of the compound. It is recommended to store the product as directed and to use it as soon as possible after receipt. Repeated freezing and thawing should be avoided to maintain stability and performance .

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-13-8-6-7-11-20(13)15-12-14(9-10-19-15)18-21-16(2,3)17(4,5)22-18/h9-10,12-13H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAESJERPRDJGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination at Position 2

The introduction of the 2-methylpiperidin-1-yl group at position 2 is optimally achieved via palladium-catalyzed amination. Using 2,4-dibromopyridine as the starting material, selective amination at position 2 is facilitated by steric and electronic factors.

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ with Xantphos as a ligand.

  • Base : Cs₂CO₃ in toluene at 100°C.

  • Amine : 2-Methylpiperidine (1.2 equiv).

This step yields 2-(2-methylpiperidin-1-yl)-4-bromopyridine with reported yields exceeding 70% in analogous systems. The choice of Xantphos enhances selectivity for mono-amination, minimizing di-substitution byproducts.

Miyaura Borylation at Position 4

The 4-bromo intermediate undergoes Miyaura borylation to install the boronic acid pinacol ester. This reaction employs bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Reaction Conditions :

  • Catalyst : PdCl₂(dppf) (5 mol%).

  • Base : KOAc (3 equiv) in 1,4-dioxane at 80°C.

  • Boron source : B₂pin₂ (1.5 equiv).

The reaction proceeds via oxidative addition of the aryl bromide to palladium, ligand exchange, and transmetallation with B₂pin₂. Isolated yields for similar transformations range from 60–85%.

Alternative Route: Directed Metalation and Boron Esterification

Regioselective Metalation at Position 4

For substrates lacking pre-existing halogens, directed ortho-metalation (DoM) offers an alternative. Using a directing group (e.g., amide or ester), lithium-halogen exchange at position 4 generates a nucleophilic site for boron introduction.

Reaction Conditions :

  • Base : LDA (2.2 equiv) at −78°C in THF.

  • Electrophile : Trimethyl borate (1.5 equiv).

This method, while less common for pyridines, avoids halogenation steps but requires stringent temperature control.

Subsequent Functionalization at Position 2

Post-borylation, the 2-position is functionalized via copper-mediated Ullmann coupling:

Reaction Conditions :

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline.

  • Solvent : DMF at 120°C.

Yields for analogous Ullmann couplings are modest (50–65%) due to competing side reactions.

Comparative Analysis of Methodologies

Parameter Route 1 (Amination + Borylation) Route 2 (Metalation + Ullmann)
Overall Yield 50–60%30–45%
Regioselectivity High (controlled by halogen position)Moderate (directing group required)
Functional Tolerance Tolerates amines, estersSensitive to strong bases
Scalability High (Pd catalysts reusable)Limited (low-temperature steps)

Route 1 is favored for its robustness and higher yields, while Route 2 provides access to non-halogenated precursors.

Experimental Optimization and Challenges

Palladium Catalyst Selection

PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability under aerobic conditions. Ligand-free systems, though cost-effective, suffer from slower kinetics.

Solvent and Base Effects

Polar aprotic solvents (DMF, dioxane) improve boron reagent solubility, while KOAc minimizes protodeboronation. Stronger bases (e.g., K₃PO₄) risk ester hydrolysis.

Competing Side Reactions

  • Protodeboronation : Mitigated by avoiding protic solvents.

  • Di-substitution : Controlled by stoichiometric limiting of 2-methylpiperidine .

Scientific Research Applications

Medicinal Chemistry

Boronic acids are known for their role in drug discovery, particularly in the development of protease inhibitors and other therapeutic agents. The compound has been utilized in the synthesis of various pharmaceuticals due to its ability to form reversible covalent bonds with diols, which is critical for the design of enzyme inhibitors.

Case Study: Inhibitors of Proteases

Research indicates that derivatives of boronic acids, including 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, have been effective in the development of inhibitors targeting proteases involved in diseases like cancer and viral infections. For instance, studies have shown that these compounds can selectively inhibit certain proteases, leading to potential therapeutic applications in oncology and virology .

Organic Synthesis

The compound serves as a key intermediate in various organic synthesis pathways. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing complex organic molecules.

Table 1: Applications in Organic Synthesis

Reaction TypeRole of CompoundReference
Suzuki CouplingActs as a boron source for aryl coupling
Formation of Aryl BoronatesFacilitates the formation of aryl-boron bonds
Synthesis of Biologically Active CompoundsKey intermediate in drug synthesis

Material Science

Recent studies have explored the use of boronic acid derivatives in material science, particularly in the development of sensors and polymers. The ability to form stable complexes with carbohydrates makes these compounds suitable for applications in biosensors.

Case Study: Biosensor Development

Research has demonstrated that 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be incorporated into sensor designs that detect glucose levels by forming reversible complexes with glucose molecules. This application highlights its potential in medical diagnostics .

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

Key Compounds
Compound Name CAS Number Substituent Type Key Applications/Properties
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester (Target) Not explicitly provided 2-Methylpiperidinyl Optimized balance of steric hindrance and electronic effects for cross-coupling .
2-(4-Methylpiperazino)pyridine-4-boronic acid pinacol ester 832114-09-7 4-Methylpiperazinyl Higher polarity due to the piperazine ring; potentially reduced membrane permeability .
2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid pinacol ester 936250-21-4 Boc-protected piperazinyl Enhanced stability during synthesis; used in intermediates requiring deprotection .
Analysis
  • Steric and Electronic Effects : The 2-methylpiperidinyl group in the target compound introduces moderate steric bulk compared to the planar piperazinyl group. Piperidine’s lower basicity (pKa ~11) vs. piperazine (pKa ~9.8) may influence solubility and reactivity under acidic conditions .
  • Biological Activity: Piperazine derivatives (e.g., 4-methylpiperazino) often exhibit higher polar surface area (PSA), which correlates with reduced blood-brain barrier penetration. This makes the target compound more suitable for CNS-targeted drug candidates .

Aromatic Ring Modifications

Key Compounds
Compound Name CAS Number Aromatic Ring Substitution Key Applications/Properties
2-(1-Piperazinyl)phenyl-4-boronic acid pinacol ester (Compound 8) Not explicitly provided Phenyl instead of pyridine Reduced electronic complexity; similar coupling efficiency but lower binding affinity .
2-Bromopyridine-4-boronic acid pinacol ester 458532-82-6 Bromine at pyridine 2-position Electron-withdrawing bromine enhances electrophilicity, altering cross-coupling selectivity .
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester 1218790-05-6 Cl and CF3 groups Strong electron-withdrawing effects reduce boronic ester reactivity; used in niche couplings .
Analysis
  • Electronic Effects : The pyridine ring in the target compound provides a moderate electron-withdrawing effect, facilitating oxidative addition in palladium-catalyzed reactions. Brominated or trifluoromethylated analogs exhibit reduced reactivity due to stronger electron withdrawal .
  • Biological Relevance : Pyridine-based boronic esters (e.g., target compound) are preferred in antimycobacterial and anticancer drug synthesis due to their ability to mimic heterocyclic pharmacophores .

Functional Group Additions

Key Compounds
Compound Name CAS Number Functional Group Key Applications/Properties
3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester 957198-29-7 Morpholino and fluorine Increased hydrophilicity; suitable for aqueous-phase reactions .
2-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester 864754-22-3 Pyrazole-pyrrolidine hybrid Dual pharmacophore design for multitarget inhibitors .
Analysis
  • Solubility and Reactivity: The morpholino group in CAS 957198-29-7 enhances water solubility but may reduce lipid membrane permeability. The target compound’s methylpiperidinyl group offers a favorable logP for drug-like properties .
  • Hybrid Structures : Pyrazole-pyrrolidine hybrids (e.g., CAS 864754-22-3) demonstrate expanded bioactivity but require more complex synthetic routes compared to the straightforward pyridine-piperidine scaffold .

Biological Activity

2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of pyridine and boronic acid, which are known for their roles in various therapeutic applications, including cancer treatment and enzyme inhibition.

  • Molecular Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • Solubility : Insoluble in water
  • Melting Point : 150°C to 152°C

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a DYRK1A inhibitor, which is significant in the context of neurodegenerative diseases and cancer therapy. DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) is implicated in various cellular processes, including cell proliferation and differentiation.

The mechanism by which 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester exerts its effects involves:

  • Inhibition of DYRK1A : Studies indicate that this compound can effectively inhibit DYRK1A, leading to altered phosphorylation states of downstream targets involved in cell cycle regulation and apoptosis.
  • Interaction with Protein Targets : The piperidine moiety enhances binding affinity to target proteins, facilitating better therapeutic outcomes against specific cancers.

Case Studies

  • Cancer Therapy :
    • A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in hypopharyngeal carcinoma models. The compound exhibited cytotoxic effects greater than standard chemotherapeutics like bleomycin .
    • Another research highlighted its potential as an anti-cancer agent through the modulation of signaling pathways associated with cancer cell survival and proliferation .
  • Neurodegenerative Diseases :
    • Research has indicated that compounds with similar structures can inhibit enzymes related to Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase, suggesting a potential role for this compound in treating cognitive decline .

Data Table: Biological Activities and Applications

Biological ActivityMechanism of ActionReferences
DYRK1A InhibitionModulates phosphorylation pathways ,
Anticancer EffectsInduces apoptosis in tumor cells ,
Neuroprotective EffectsInhibits cholinesterase enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-(2-methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester?

  • Methodological Answer : The synthesis typically involves a multi-step procedure starting with halogenated pyridine intermediates. Key steps include:

  • Borylation : Use of palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., N₂ atmosphere) .
  • Substitution : Introduction of the 2-methylpiperidine moiety via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
  • Optimization : Reaction temperatures (80–120°C), solvents (THF, dioxane), and catalysts (Pd(dppf)Cl₂, XPhos Pd G3) are critical for yield and purity .
    • Characterization : Confirm structure via ¹H/¹³C NMR, mass spectrometry, and HPLC (>95% purity) .

Q. How can researchers validate the purity and structural integrity of this boronic ester?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy : ¹¹B NMR to confirm boronic ester formation (δ ~30 ppm) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 63–65°C for analogs) .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Skin/eye irritation, respiratory sensitization (common in boronic esters) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the 2-methylpiperidine group influence Suzuki-Miyaura cross-coupling efficiency?

  • Mechanistic Insight : The bulky 2-methylpiperidine group may slow transmetalation steps due to steric clashes with palladium catalysts.
  • Experimental Design :

  • Compare coupling rates with less hindered analogs (e.g., unsubstituted piperidine derivatives) .
  • Optimize catalyst systems (e.g., Pd PEPPSI-IPr for bulky substrates) and reaction temperatures .
    • Data Analysis : Monitor reaction progress via LC-MS and quantify yields using internal standards .

Q. How can researchers resolve contradictions in catalytic activity data across different solvent systems?

  • Case Study : Discrepancies in THF vs. dioxane solvent performance.
  • Approach :

  • Conduct kinetic studies to compare reaction rates and intermediate stability .
  • Use DFT calculations to model solvent effects on transition states .
    • Troubleshooting : Adjust solvent polarity, additive (Cs₂CO₃ vs. K₃PO₄), or pre-activate boronic ester with Lewis acids .

Q. What strategies improve the hydrolytic stability of this boronic ester in aqueous biological assays?

  • Chemical Modifications :

  • Introduce electron-withdrawing groups on the pyridine ring to reduce boronate lability .
  • Use pro-drug approaches (e.g., masking boronic acid as a trifluoroborate salt) .
    • Experimental Validation : Monitor stability via ¹H NMR in PBS (pH 7.4) over 24 hours .

Q. How can computational modeling predict the reactivity of this compound in target engagement studies?

  • Tools :

  • Molecular docking (AutoDock Vina) to assess binding to diol-containing targets (e.g., serine proteases) .
  • QSAR models to correlate substituent effects (e.g., methylpiperidine position) with inhibitory potency .
    • Validation : Compare in silico predictions with SPR (surface plasmon resonance) binding assays .

Methodological Challenges and Solutions

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

  • Common Issues :

  • Rotamers : Restricted rotation of the piperidine ring causes splitting. Heat samples to 50°C to coalesce peaks .
  • Impurities : Residual palladium or unreacted starting materials. Purify via flash chromatography (SiO₂, ethyl acetate/hexane) .

Q. How to design a SAR study for this compound in kinase inhibition assays?

  • Framework :

  • Synthesize analogs with variations in the piperidine (e.g., 4-methyl vs. 3-methyl) and boronic ester positions .
  • Test against kinase panels (e.g., EGFR, BTK) using fluorescence polarization assays .
    • Data Interpretation : Use IC₅₀ values and molecular dynamics simulations to map critical interactions .

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